4-oxo-4aH-quinoline-2-carboxylic acid
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Overview
Description
4-oxo-4aH-quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a carboxylic acid group at the 2-position and a keto group at the 4-position, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4aH-quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-aminobenzophenone with diethyl oxalate under basic conditions, followed by cyclization and oxidation steps . Another method includes the use of 2-bromoaniline and ethyl acetoacetate in the presence of a base, leading to the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4aH-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dicarboxylic acid.
Reduction: 4-hydroxyquinoline-2-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-oxo-4aH-quinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-4aH-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a keto group at the 4-position.
Quinoline-2,4-dicarboxylic acid: Contains an additional carboxylic acid group at the 4-position.
4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: A thienoquinoline derivative with similar functional groups.
Uniqueness
4-oxo-4aH-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C10H7NO3 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-oxo-4aH-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-6H,(H,13,14) |
InChI Key |
JAHVJCYZEIMMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=CC2=O)C(=O)O)C=C1 |
Origin of Product |
United States |
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